

# Cefcapene pivoxil hydrochloride hydrate storage conditions desiccated moisture protection

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Cefcapene Pivoxil Hydrochloride Hydrate

CAS No.: 147816-24-8

Cat. No.: S523075

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## Properties & Storage Conditions

Understanding the compound's properties is crucial for determining its correct storage conditions.

Property	Specification
Physical Form [1]	Powder
Color [1]	White to beige
Recommended Storage [1]	Desiccated
Storage Temperature [1]	-20°C
Water Solubility [2]	< 0.1 mg/mL (insoluble)
Solubility in DMSO [1] [2]	2 mg/mL (clear), 125 mg/mL (200.93 mM)

### Key Handling Notes:

- **Stability in Solution:** The compound is unstable in solutions. It is recommended to prepare fresh solutions for experiments and not to store solution stock for extended periods [2].
- **Hygroscopicity:** Since the product must be stored in a desiccated state, it is likely hygroscopic and will absorb moisture from the air, which can accelerate degradation [1].

## Troubleshooting & FAQ

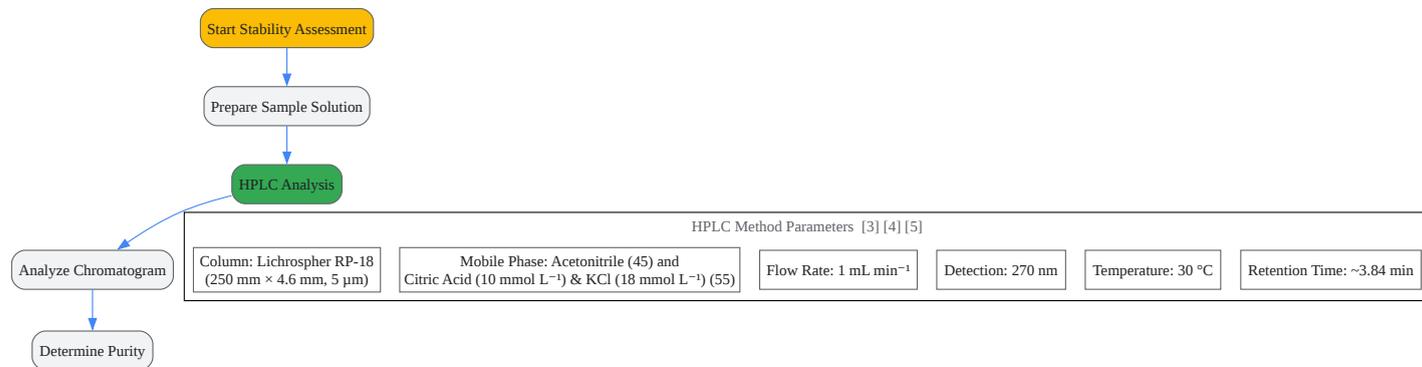
Here are answers to common questions and issues researchers might encounter.

**Q1: What are the critical storage conditions to ensure the stability of this compound?** The most critical conditions are storing the powder **desiccated at -20°C** [1]. Protecting it from moisture is paramount for long-term stability.

**Q2: I need to prepare a stock solution for my in vivo experiments. What is the best procedure?** Due to its instability in solution, fresh preparation is key. Here is a validated protocol for an oral formulation [2]:

- **Vehicle:** 0.5% Carboxymethylcellulose Sodium (CMC Na) in purified water.
- **Procedure:**
  - Dissolve 0.5 g of CMC Na in 100 mL of ddH<sub>2</sub>O to prepare a clear 0.5% solution.
  - Add the required mass of **Cefcapene Pivoxil Hydrochloride Hydrate** powder to the vehicle to achieve your target concentration (e.g., 250 mg in 100 mL for a 2.5 mg/mL suspension).
  - Mix thoroughly to create a uniform suspension.
- This formulation is ready for use in animal models after preparation.

**Q3: How can I check if my stored compound has degraded?** A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used to separate and quantify the pure drug from its degradation products [3] [4] [5]. The workflow for this assessment is as follows:



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**Q4: The powder has changed color or formed clumps. What should I do?** A color change from white to a darker beige or the formation of clumps suggests exposure to moisture. For critical quantitative studies, it is advisable to obtain a new batch. If this is not possible, the stability of the current batch must be rigorously verified using the HPLC method described above before use.

## Experimental Protocol: Stability-Indicating Assay

This detailed protocol allows you to validate the stability of your compound under various stress conditions [4] [5].

**1. Forced Degradation Studies** Subject the compound to stress conditions to force degradation:

- **Acidic Hydrolysis:** Dissolve 10 mg of compound in 50 mL of 0.3 mol L<sup>-1</sup> HCl. Maintain at 363 K (90°C). Withdraw samples at timed intervals and cool immediately [4].

- **Oxidative Degradation:** Dissolve 10 mg of compound in 50 mL of 30% H<sub>2</sub>O<sub>2</sub>. Maintain at 343 K (70°C). Withdraw samples at timed intervals and cool immediately [4].
- **Thermal Degradation (Solid):** Place 5 mg of powder in vials. Expose to dry heat at 373 K (100°C) or 393 K (120°C). Remove vials at timed intervals and dissolve in acetonitrile for analysis [4].

**2. HPLC Analysis and Validation** Analyze the stressed samples using the HPLC conditions in the diagram above. The method's validity is confirmed by [4] [5]:

- **Selectivity:** Degradation product peaks are clearly separated from the main peak and do not interfere.
- **Peak Purity:** Assessed via a photodiode array detector, confirming the homogeneity of the main peak (purity values > 98.79%).
- **Linearity:** The method is linear in the concentration range of 20–240 mg L<sup>-1</sup> (r = 0.9992).

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## References

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**Address:** Ontario, CA 91761, United States

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**Web:** [www.smolecule.com](http://www.smolecule.com)